N-(4-氨基羰基苯基)乙酰胺

描述

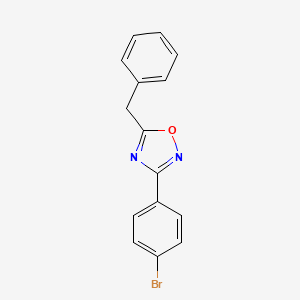

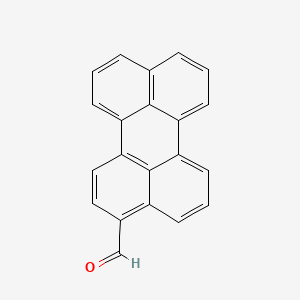

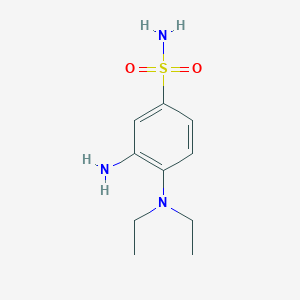

N-(4-carbamothioylphenyl)acetamide is a chemical compound that has been the subject of various studies due to its potential biological activities. The compound is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further linked to an acetamide moiety. This structure has been found to interact with various enzymes and has been evaluated for its inhibitory properties against targets such as acetylcholinesterase (AChE), butyl cholinesterase (BChE), alpha-amylase, and urease enzymes .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amino-substituted phenyl compound with an isothiocyanate in the presence of a solvent such as acetone or dichloromethane. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, other derivatives have been synthesized by reacting appropriate amines with acetyl isothiocyanate . These methods generally yield the desired products with good efficiency.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR, as well as single-crystal X-ray diffraction studies . The crystal structures reveal important features such as intramolecular hydrogen bonds and intermolecular interactions that contribute to the stabilization of the crystal lattice. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide exhibits an intramolecular N—H···O hydrogen bond and intermolecular interactions between aromatic rings .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from theoretical studies, including density functional theory (DFT) calculations. The HOMO/LUMO energy gap is an indicator of the molecule's reactivity, with a smaller gap suggesting higher reactivity . Additionally, the Fukui function and molecular docking analyses provide insights into the potential biological interactions of these compounds with various enzymes and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-carbamothioylphenyl)acetamide derivatives are closely related to their molecular structure. The vibrational spectroscopic signatures obtained from FT-IR and Raman spectroscopy, along with quantum computational methods, help in understanding the compound's behavior in different environments . The solvation effects in polar liquids and the impact of rehybridization and hyperconjugation on the molecule's stability are also studied to predict its behavior in biological systems .

Biological Evaluation

Several studies have evaluated the biological activities of N-(4-carbamothioylphenyl)acetamide derivatives. These compounds have been tested for their inhibitory effects on enzymes such as AChE, BChE, alpha-amylase, and urease, with varying degrees of inhibition observed . Molecular docking studies have been employed to understand the binding orientation of these compounds with their targets, providing insights into their potential as multitarget-directed ligands . Additionally, some derivatives have been assessed for their antibacterial, antifungal, and anticancer activities, showing promising results .

科学研究应用

配位化学:N-(R-氨基羰基)乙酰胺衍生物已用于合成镍和铜配合物。这些配合物通过元素分析、红外光谱、1H-NMR 光谱和单晶 X 射线衍射来表征。此类研究对于了解这些化合物的结构和化学性质至关重要(Mansuroğlu, Arslan, Flörke, & Külcü, 2008)。

光伏效率:各种乙酰胺类似物,如 N-(4-氯苯基)-乙酰胺,已被研究作为染料敏化太阳能电池 (DSSC) 中的光敏剂的潜力。评估了它们的集光效率和电子注入自由能,突出了它们在光伏电池中的潜在应用(Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020)。

抗菌剂:已经合成并评估了诸如 N-(4-氧代-2-芳基(1,3 噻唑烷-3-基))乙酰胺之类的化合物对革兰氏阳性和革兰氏阴性细菌的抗菌活性。此类研究对于开发新的抗菌药物至关重要(Desai, Shah, Bhavsar, & Saxena, 2008)。

镇痛应用:已经对某些乙酰胺衍生物(如 N-[3-(3,4-二甲苯基)丙基]乙酰胺)的晶体结构进行了研究,以了解它们的镇痛特性(Park, Park, Lee, & Kim, 1995)。

抗菌和抗真菌剂:已经合成并评估了带有氮杂环和 1,3,4-恶二唑杂环核的乙酰胺衍生物的抗菌潜力。这项研究在用于治疗细菌感染的药物开发领域具有重要意义(Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017)。

分子对接和生物筛选:已经合成了一些 N-(2,6-二甲苯基)-2-(哌嗪-1-基)乙酰胺衍生物,并筛选了它们的抗菌、抗真菌和驱虫活性。进行了分子对接研究以了解它们的结合相互作用,这对药物设计至关重要(Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019)。

属性

IUPAC Name |

N-(4-carbamothioylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGLVCBKNBRMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388210 | |

| Record name | N-(4-carbamothioylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamothioylphenyl)acetamide | |

CAS RN |

4714-68-5 | |

| Record name | N-[4-(Aminothioxomethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18372 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-carbamothioylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)